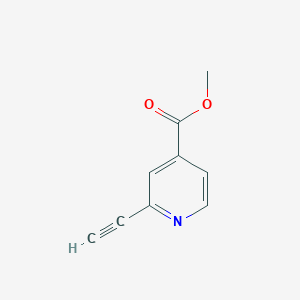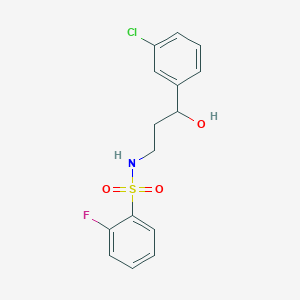
Methyl 2-ethynylisonicotinate
概要
説明
Methyl 2-ethynylisonicotinate is a chemical compound with the molecular formula C9H7NO2 . It is a white to off-white solid .
Synthesis Analysis
The synthesis of this compound involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran at 0 - 20℃ for 1 hour, followed by a reaction with sodium hydrogencarbonate in ethyl acetate .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO2/c1-3-8-6-7 (4-5-10-8)9 (11)12-2/h1,4-6H,2H3 . The molecular weight is 161.16 .Physical and Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 161.16 . The storage temperature is recommended to be at refrigerator level .科学的研究の応用
Methylotrophy and Biotechnological Applications : This paper discusses Methylotrophy, the ability to use reduced one-carbon compounds like methanol as carbon and energy sources, focusing on Methylobacterium extorquens. It details the metabolic processes and biotechnological applications, including system-wide studies for product generation from methanol (Ochsner et al., 2014).
Current Trends in Methylotrophy : This review highlights emerging trends in methylotrophy, including the discovery of lanthanide-dependent alcohol dehydrogenases and the role of lanthanides in biology. It discusses the detection of methylotrophy pathways in new bacterial taxa and the occurrence of aerobic methylotrophs in hypoxic and anoxic environments, with implications for biotechnological applications (Chistoserdova & Kalyuzhnaya, 2018).
Phosphine-Catalyzed Annulation : This study reports on a phosphine-catalyzed [4 + 2] annulation method, using ethyl 2-methyl-2,3-butadienoate and N-tosylimines to create highly functionalized tetrahydropyridines. This could have potential applications in synthetic chemistry, possibly relevant to compounds like Methyl 2-ethynylisonicotinate (Zhu et al., 2003).
Biological Production of 2,3-Butanediol : This paper reviews the microbial formation of 2,3-butanediol, a chemical feedstock derived from bioconversion of natural resources. It discusses various strains used for production, fermentation conditions, and downstream recovery processes. This context might be relevant for understanding the biotechnological potential of compounds like this compound (Syu, 2001).
2-Methyltetrahydrofuran (2-MeTHF) in Organic Chemistry : This Minireview focuses on 2-Methyltetrahydrofuran, a biomass-derived solvent, discussing its properties and applications in synthesis. It may offer insight into the use of similar compounds in organic chemistry and biotechnological applications (Pace et al., 2012).
Safety and Hazards
作用機序
Target of Action
The primary targets of Methyl 2-ethynylisonicotinate are currently unknown. The compound is a derivative of methyl nicotinate , which is known to act as a peripheral vasodilator . .
Mode of Action
It is possible that it may share some similarities with methyl nicotinate, which is known to induce vasodilation of peripheral blood capillaries . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to methyl nicotinate, it might be involved in pathways related to vasodilation . .
生化学分析
Biochemical Properties
It is known that the compound has a molecular weight of 161.16 . The compound is stable under normal conditions and has a purity of 98%
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that similar compounds can have changes in their effects over time, including stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins and can have effects on their localization or accumulation
Subcellular Localization
It is known that similar compounds can have specific subcellular localizations and can be directed to specific compartments or organelles
特性
IUPAC Name |
methyl 2-ethynylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTZKPJQSJWDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)

![(1R,5R)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2418888.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)
![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)

